methanone CAS No. 85243-04-5](/img/structure/B14424648.png)
[4-(4-Methoxyanilino)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyanilino)phenylmethanone is an organic compound with a complex structure that includes methoxy, anilino, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)phenylmethanone typically involves the reaction of 4-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 4-(4-Methoxyanilino)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyanilino)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-Methoxyanilino)phenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of 4-(4-Methoxyanilino)phenylmethanone are explored for their potential anti-inflammatory and anticancer properties. Research is ongoing to understand its mechanism of action and therapeutic potential .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyanilino)phenylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Nitrophenoxy)phenylmethanone: Similar structure but with a nitro group instead of a methoxy group.
(4-Methoxyphenyl)[4-(4-morpholinyl)phenyl]methanone: Contains a morpholine ring.
Methanone, (4-methylphenyl)phenyl-: Similar structure with a methyl group.
Methanone, (4-aminophenyl)phenyl-: Contains an amino group.
Uniqueness
The presence of the methoxy and anilino groups in 4-(4-Methoxyanilino)phenylmethanone imparts unique electronic and steric properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
85243-04-5 |
|---|---|
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
[4-(4-methoxyanilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H17NO2/c1-23-19-13-11-18(12-14-19)21-17-9-7-16(8-10-17)20(22)15-5-3-2-4-6-15/h2-14,21H,1H3 |
Clave InChI |
CCWQCAFEQVGRKQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



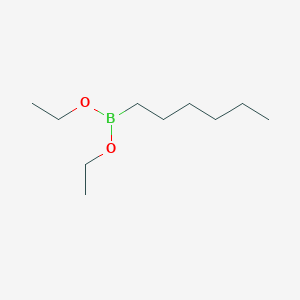
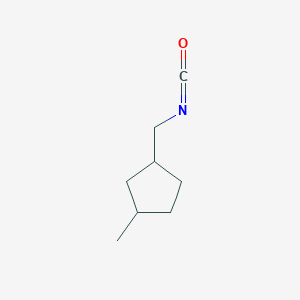


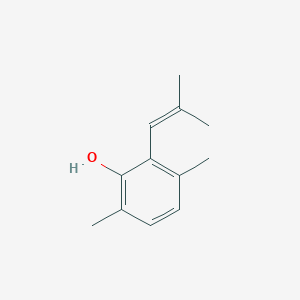
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)

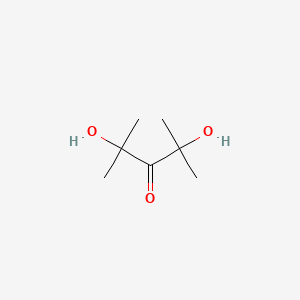
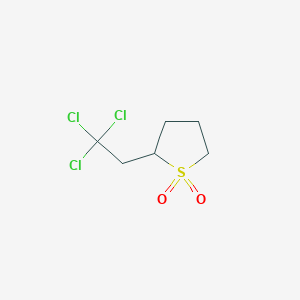
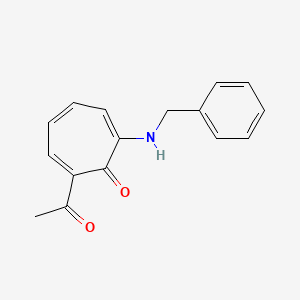
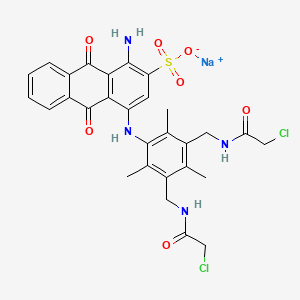
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

